Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- is a complex organic compound with a molecular formula of C25H17ClN6O2S This compound is characterized by the presence of multiple functional groups, including an indoloquinoxaline moiety, a triazole ring, and a thioether linkage
Preparation Methods
The synthesis of acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- involves several steps. The process typically begins with the preparation of the indoloquinoxaline core, followed by the introduction of the triazole ring and the thioether linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the conversion of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring or the indoloquinoxaline moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
When compared to similar compounds, acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- stands out due to its unique combination of functional groups. Similar compounds include:
- **Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)-
- **Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-bromophenyl)-1H-1,3,4-triazol-2-yl)thio)- These compounds share similar core structures but differ in the substituents attached to the triazole ring, which can significantly impact their chemical and biological properties .
Properties
CAS No. |
116989-80-1 |
---|---|
Molecular Formula |
C25H17ClN6O2S |
Molecular Weight |
501.0 g/mol |
IUPAC Name |
2-[[5-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C25H17ClN6O2S/c26-15-10-11-20-17(12-15)23-24(28-19-9-5-4-8-18(19)27-23)31(20)13-21-29-30-25(35-14-22(33)34)32(21)16-6-2-1-3-7-16/h1-12H,13-14H2,(H,33,34) |
InChI Key |
HSYYLWOSFDESJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CN3C4=C(C=C(C=C4)Cl)C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.